An In-depth Technical Guide to 2-methoxy-6-Quinolinecarboxaldehyde
An In-depth Technical Guide to 2-methoxy-6-Quinolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Emergence of a Versatile Building Block
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This has cemented their status as a "privileged scaffold" in drug discovery, signifying their ability to bind to multiple biological targets. Within this important class of compounds, 2-methoxy-6-quinolinecarboxaldehyde (CAS 916812-22-1) emerges as a molecule of significant interest. Its structure combines the biologically relevant quinoline core with a reactive aldehyde group at the 6-position and a methoxy group at the 2-position. While direct literature on this specific molecule is sparse, its constituent functional groups suggest its potential as a key intermediate for the synthesis of more complex and potentially bioactive molecules.[2] This guide will provide a comprehensive overview of its properties, plausible synthetic routes, and potential applications by drawing upon established chemical principles and data from structurally related analogues.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 2-methoxy-6-quinolinecarboxaldehyde is not extensively reported. However, we can infer its properties based on closely related quinoline derivatives. The following table summarizes key physicochemical data for the target compound and its structural analogues to provide an estimation of its expected properties.
| Property | 2-methoxy-6-Quinolinecarboxaldehyde (Predicted/Inferred) | 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde | 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde[3] | 2-Quinolinecarboxaldehyde[4][5] |
| CAS Number | 916812-22-1 | 73568-29-3 | 123990-78-3 | 5470-96-2 |
| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₈ClNO₂ | C₁₁H₉NO₃ | C₁₀H₇NO |
| Molecular Weight | 187.19 g/mol | 221.64 g/mol | 203.19 g/mol | 157.17 g/mol |
| Physical State | Predicted to be a solid at room temperature | Solid | Solid | Off-white crystalline powder |
| Melting Point | Data not available | 149-151 °C | Data not available | 70-72 °C |
| Solubility | Predicted to be soluble in common organic solvents like chloroform, DMF, and DMSO. | Data not available | Data not available | Slightly soluble in water |
Plausible Synthetic Pathways
While a definitive, optimized synthesis for 2-methoxy-6-quinolinecarboxaldehyde is not published, several plausible synthetic routes can be proposed based on established organic chemistry reactions for analogous quinoline derivatives.[6]
Route 1: Oxidation of 6-Methyl-2-methoxyquinoline
A common and effective method for the preparation of aromatic aldehydes is the oxidation of a corresponding methyl group.[1] This pathway would involve the synthesis of 6-methyl-2-methoxyquinoline as a precursor, followed by its selective oxidation.
Experimental Protocol:
Step 1: Synthesis of 6-Methyl-2-methoxyquinoline
-
This precursor can be synthesized from p-toluidine through a Skraup synthesis to yield 6-methylquinoline, followed by oxidation to 6-methyl-2-quinolone and subsequent O-methylation.
Step 2: Oxidation to 2-methoxy-6-quinolinecarboxaldehyde
-
Reagents and Solvents: Selenium dioxide (SeO₂), 1,4-dioxane, water.
-
Procedure: a. To a solution of 6-methyl-2-methoxyquinoline in 1,4-dioxane, add a freshly prepared solution of selenium dioxide in 1,4-dioxane and water. b. The reaction mixture is refluxed with constant stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). c. Upon completion, the reduced selenium is filtered off. d. The solvent is removed under reduced pressure, and the residue is extracted with a suitable organic solvent like chloroform. e. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. f. The crude product is purified by column chromatography on silica gel to afford 2-methoxy-6-quinolinecarboxaldehyde.[7]
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. This approach would likely involve the formylation of a suitable N-acetylated aniline precursor.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: The reagent is generated in situ by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0°C.
-
Formylation and Cyclization: a. The N-acetylated p-anisidine derivative is added to the freshly prepared Vilsmeier reagent. b. The reaction mixture is heated for several hours to facilitate both formylation and cyclization to the quinoline ring system. c. The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate) to hydrolyze the intermediate iminium salt and yield the aldehyde. d. The resulting precipitate is filtered, washed with water, and dried. e. Purification is achieved through recrystallization or column chromatography.
Diagram of a Plausible Synthetic Workflow
Caption: Plausible synthetic routes to 2-methoxy-6-quinolinecarboxaldehyde.
Spectroscopic Characterization
The structural elucidation of 2-methoxy-6-quinolinecarboxaldehyde would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons on the quinoline ring.
-
Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[8]
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.
-
Aromatic Protons: A series of doublets and triplets between δ 7.0-8.5 ppm, corresponding to the protons on the quinoline ring system. The specific coupling patterns would confirm the substitution pattern.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide evidence for all the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly downfield region of δ 190-200 ppm.[8]
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.[8]
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[8]
-
C=N and C=C Stretch (Quinoline ring): Multiple bands in the 1500-1650 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.
Potential Applications in Drug Discovery and Signaling Pathways
Quinoline derivatives are known to modulate several key signaling pathways relevant to drug development.[1] For instance, they have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[1] Furthermore, some quinoline compounds have shown activity against multidrug resistance proteins, potentially acting as chemosensitizers.[1] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another important target for quinoline-based therapeutics.[1] Given these precedents, 2-methoxy-6-quinolinecarboxaldehyde serves as a valuable starting material for the synthesis of novel compounds that could be screened for activity against these and other biologically important targets.
Diagram of a Relevant Signaling Pathway
Caption: Potential targeting of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-methoxy-6-quinolinecarboxaldehyde represents a promising yet underexplored member of the quinoline family. While direct experimental data is limited, plausible and efficient synthetic routes can be devised based on well-established chemical transformations. Its physicochemical and spectroscopic properties can be reasonably inferred from its close structural analogues. The presence of the quinoline core, combined with the reactive aldehyde functionality, makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.
References
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Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Physics and Chemistry of Solids, 170, 110886. [Link]
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Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed. [Link]
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PubChem. (n.d.). 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
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Singh, P. P., & Kumar, S. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(12), 2581-2585. [Link]
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Bighiu, M. A., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1894. [Link]
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IndiaMART. (n.d.). Crystals 2-Quinoline Carboxaldehyde. Retrieved from [Link]
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Cytiva. (2025). Safety Data Sheet. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Retrieved from [Link]
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Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]
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Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]
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